molecular formula C9H15N3O2S B12209788 2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide

2-(3-Ethyl-2-ethylimino-4-oxo-thiazolidin-5-yl)acetamide

Cat. No.: B12209788
M. Wt: 229.30 g/mol
InChI Key: CHKBMLRREXZXGI-UHFFFAOYSA-N
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Description

5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) is a synthetic organic compound belonging to the thiazolidine class Thiazolidines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) typically involves the reaction of thiazolidine derivatives with appropriate reagents under controlled conditions. Common synthetic routes may include:

    Cyclization reactions: Formation of the thiazolidine ring through cyclization of precursor molecules.

    Amidation reactions: Introduction of the acetamide group through amidation of the thiazolidine ring.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:

    Batch reactors: For controlled synthesis and monitoring of reaction parameters.

    Continuous flow reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) can undergo various chemical reactions, including:

    Oxidation: Conversion of the thiazolidine ring to its corresponding sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group to an alcohol.

    Substitution: Replacement of functional groups on the thiazolidine ring.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles.

Major Products

    Oxidation products: Sulfoxides, sulfones.

    Reduction products: Alcohols.

    Substitution products: Halogenated thiazolidines, nucleophile-substituted thiazolidines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes involving thiazolidine derivatives.

    Medicine: Potential therapeutic applications due to its biological activity.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) would depend on its specific biological activity. Generally, thiazolidine derivatives can interact with various molecular targets, including:

    Enzymes: Inhibition or activation of specific enzymes.

    Receptors: Binding to cellular receptors to modulate signaling pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2,4-dione: Known for its antidiabetic properties.

    Thiazolidine-4-carboxylic acid: Used in the synthesis of pharmaceuticals.

    Thiazolidine-2-thione: Studied for its antimicrobial activity.

Uniqueness

5-Thiazolidineacetamide,3-ethyl-2-(ethylimino)-4-oxo-(9CI) is unique due to its specific functional groups and potential biological activities. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H15N3O2S

Molecular Weight

229.30 g/mol

IUPAC Name

2-(3-ethyl-2-ethylimino-4-oxo-1,3-thiazolidin-5-yl)acetamide

InChI

InChI=1S/C9H15N3O2S/c1-3-11-9-12(4-2)8(14)6(15-9)5-7(10)13/h6H,3-5H2,1-2H3,(H2,10,13)

InChI Key

CHKBMLRREXZXGI-UHFFFAOYSA-N

Canonical SMILES

CCN=C1N(C(=O)C(S1)CC(=O)N)CC

Origin of Product

United States

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